2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(naphthalen-1-ylmethyl)ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE is a complex organic compound characterized by the presence of benzodioxole, ethoxyphenyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the amine linkage between the benzodioxole and naphthyl groups . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE is used in the production of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties, such as conductivity and mechanical strength.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved can include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
Compared to similar compounds, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2-ETHOXYPHENYL)METHYL][(NAPHTHALEN-1-YL)METHYL]AMINE stands out due to its complex structure, which combines multiple aromatic systems. This complexity can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H29NO3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C29H29NO3/c1-2-31-27-13-6-4-9-25(27)20-30(17-16-22-14-15-28-29(18-22)33-21-32-28)19-24-11-7-10-23-8-3-5-12-26(23)24/h3-15,18H,2,16-17,19-21H2,1H3 |
InChI Key |
CZQIHYHPNTUNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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